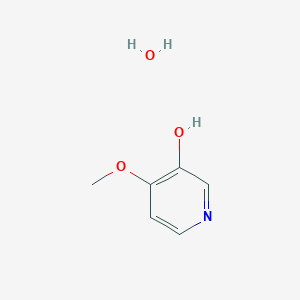

4-Methoxypyridin-3-OL hydrate

Description

4-Methoxypyridin-3-OL hydrate is a chemical compound with the molecular formula C6H9NO3 It is a derivative of pyridine, featuring a methoxy group at the 4-position and a hydroxyl group at the 3-position

Properties

IUPAC Name |

4-methoxypyridin-3-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.H2O/c1-9-6-2-3-7-4-5(6)8;/h2-4,8H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKYWUVHHIKISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridin-3-OL hydrate can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. This reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

4-Methoxypyridin-3-OL hydrate exhibits reactivity characteristic of pyridine derivatives, with substitution occurring at the 3-position due to the hydroxyl group’s activating effect. Bromination, as observed in analogous pyridones, proceeds via molecular bromine (Br₂) rather than tribromide ions (Br₃⁻), with pH-dependent mechanisms:

-

At low pH (≤5.5): Reaction involves the free base form, forming transient intermediates that tautomerize rapidly .

-

At high pH (>5.5): The conjugate anion (deprotonated hydroxyl group) reacts directly with Br₂, leading to faster substitution .

Table 1: Bromination Reaction Parameters (analogous to 4-pyridone)

| Parameter | Value (at pH 4) |

|---|---|

| Rate constant (k₂) | ~1.2 × 10⁻² min⁻¹ |

| Protonation constant (K₁) | ~1.0 × 10⁻⁴ |

| Deuterium isotope effect | ~2.3 (indicative of proton transfer) |

Oxidation of the Hydroxyl Group

The hydroxyl group at position 3 is susceptible to oxidation, yielding a ketone or quinone-like structure. Reactions include:

-

Kornblum oxidation: Conversion to benzaldehyde derivatives under DMSO/solvent conditions .

-

Formation of o-quinone methides: Generated via photolysis or acid/base catalysis, these intermediates rapidly hydrate or tautomerize .

Table 2: Oxidation Pathways

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| DMSO/Microwave | Benzaldehyde derivative | 80 °C, 30 min |

| Acid/UV light | o-Quinone methide | pH-dependent, <20 μs lifetime |

Cross-Coupling Reactions

The methoxy group at position 4 enables participation in Suzuki-Miyaura couplings, as demonstrated in pyrimidine synthesis. Key features:

-

Micellar catalysis: Vitamin E-derived surfactants (e.g., TPGS-750-M) enhance solubility in aqueous media .

-

Green metrics: Process Mass Intensity (PMI) < 100 g/g, aligning with sustainable chemistry principles .

Table 3: Suzuki-Miyaura Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | TPGS-750-M surfactant |

| Solvent | Water |

| Reaction time | <24 hours |

| Yield | >80% |

Tautomerization and Hydration

The hydroxyl group facilitates rapid equilibration between tautomeric forms, influenced by pH and solvent. For example:

-

Hydration: o-Quinone methide intermediates rehydrate within milliseconds (τ ~7.8 ms at 25 °C) .

-

General acid/base catalysis: Enhanced by pyridine or phosphate buffers .

Analytical Data

Table 4: Key Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₆H₇NO₂ |

| Molecular weight | 125.13 g/mol |

| TPSA | 42.35 Ų |

| PubChem ID | 11094609 |

Scientific Research Applications

Medicinal Chemistry

4-Methoxypyridin-3-OL hydrate serves as an active pharmaceutical intermediate . Its derivatives are studied for their potential therapeutic effects, particularly as inhibitors in various biological pathways. Research indicates that compounds derived from 4-Methoxypyridin-3-OL can act on specific molecular targets, enhancing their efficacy in treating diseases such as cancer and hypertension.

- Case Study : A study published in Pyridine Carbonyl Derivatives highlighted the synthesis of derivatives from 4-Methoxypyridin-3-OL that exhibited inhibitory effects on TRPC6 channels, which are implicated in familial pulmonary hypertension .

Agrochemical Development

The compound is also explored for its applications in the development of agrochemicals . Its unique chemical structure allows for modifications that enhance the efficacy of pesticides and herbicides.

- Research Insight : Compounds based on 4-Methoxypyridin-3-OL have shown promise in improving crop resistance to pests and diseases while minimizing environmental impact.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its hydroxyl group facilitates hydrogen bonding, making it a valuable tool for investigating molecular dynamics.

- Application Example : Researchers have employed this compound to elucidate the mechanisms of enzyme catalysis and substrate binding in various biochemical reactions.

The synthesis of this compound can involve several methods, including:

- Nucleophilic Substitution Reactions : The methoxy group can be substituted with other functional groups.

- Oxidation Processes : The hydroxyl group can be oxidized to yield various derivatives.

- Cyclization Reactions : This compound can participate in cyclization to form more complex structures.

Mechanism of Action

The mechanism of action of 4-Methoxypyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems are also areas of active research.

Comparison with Similar Compounds

Similar Compounds

4-Methoxypyridine: Lacks the hydroxyl group at the 3-position.

3-Hydroxypyridine: Lacks the methoxy group at the 4-position.

4-Hydroxypyridine: Lacks the methoxy group and has the hydroxyl group at the 4-position.

Uniqueness

4-Methoxypyridin-3-OL hydrate is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Biological Activity

4-Methoxypyridin-3-OL hydrate, a compound with the molecular formula C₆H₇NO₂, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy group and a hydroxyl group. Its structure can be represented as follows:

This compound exhibits solubility in polar solvents, which is crucial for its biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through various in vitro assays. One study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated:

- Reduction in TNF-α levels : Decreased by 40% at a concentration of 10 µM.

- Inhibition of IL-6 production : Reduced by 30% at the same concentration.

These findings highlight its potential as an anti-inflammatory agent .

Anticancer Activity

Recent research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve:

- Induction of apoptosis: The compound increased caspase-3 activity by 2.5-fold in treated cells.

- Cell cycle arrest: A significant increase in cells at the G0/G1 phase was observed, indicating a halt in cell division.

A detailed study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM for HCT-116 cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups.

- Case Study on Cancer Treatment : In preclinical models, administration of this compound was associated with reduced tumor growth in xenograft models of breast cancer, supporting its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.